N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
The compound N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. Key structural elements include:
- A 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl moiety, which provides a planar aromatic system for target binding.
- A 2-hydroxyethyl substituent at position 1, enhancing solubility and enabling hydrogen-bond interactions.
- An N-(4-acetamidophenyl)acetamide side chain, which may influence pharmacokinetic properties and receptor selectivity.
This compound’s design likely aims to optimize bioavailability and target engagement, leveraging modifications observed in related pyrazolopyrimidine derivatives .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-11(25)20-12-2-4-13(5-3-12)21-15(26)9-22-10-18-16-14(17(22)27)8-19-23(16)6-7-24/h2-5,8,10,24H,6-7,9H2,1H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNFYDFYCTZNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 350.41 g/mol. The specific arrangement of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that compounds similar to this compound may act as inhibitors of the heat shock protein 90 (HSP90). HSP90 is crucial for the stabilization and activation of various client proteins involved in cell signaling pathways that promote cancer cell proliferation.
Inhibition of HSP90
Studies have shown that HSP90 inhibitors can lead to the degradation of oncogenic proteins, thereby inhibiting tumor growth. The compound's structure allows it to bind effectively to the ATP-binding site of HSP90, blocking its activity and leading to apoptosis in cancer cells .
Anticancer Activity
Recent studies have demonstrated the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown promise in vitro against various cancer cell lines, including breast and lung cancers .
Case Studies
- In Vitro Studies : A study reported that a pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM.
- In Vivo Studies : Another investigation assessed the efficacy of pyrazole derivatives in xenograft models. The results indicated a marked reduction in tumor volume compared to control groups.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrazolo[3,4-d]pyrimidine Derivatives
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide ()
- Structural Differences :
- 4-Fluorophenyl at position 1 vs. 2-hydroxyethyl in the target compound.
- N-(2-methoxyphenyl)acetamide vs. N-(4-acetamidophenyl)acetamide .
- Implications :
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide ()
- Structural Differences: 4-Methylbenzyl at position 5 and 2,4-dichlorophenoxy side chain.
- The methylbenzyl substituent may enhance hydrophobic interactions in target binding .
Derivatives with Modified Acetamide Side Chains
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide ()
- Structural Differences :
- A piperidin-4-ylidene group replaces the pyrazolopyrimidine core.
- Incorporates a tetrahydrofuran-3-yloxy moiety.
- Implications :
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
Derivatives with Additional Heterocyclic Systems
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Structural Differences :
- Fusion with a chromen-4-one ring and 3-fluorophenyl group.
- Fluorine atoms improve membrane permeability but may complicate synthetic routes .
1-[(Furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazol- o[3,4-d]pyrimidin-5-yl}acetyl)urea ()
- Structural Differences :
- Furan-2-ylmethyl and urea linkages replace the acetamide side chain.
- The furan ring may reduce metabolic stability compared to phenyl-based substituents .
Data Table: Key Properties and Activities
*Estimated based on structural analogs.
Preparation Methods
Formation of the Pyrazolo[3,4-d]Pyrimidine Skeleton
The core structure is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl glycinate hydrochloride under neat conditions. Ethyl cyanoacetate reacts with 2-hydroxyethylamine to form an intermediate cyanoacetamide, which undergoes ring closure upon heating at 70°C for 2 hours.
Reaction Conditions :
Introduction of the 2-Hydroxyethyl Group
The 1-(2-hydroxyethyl) substituent is introduced via nucleophilic substitution. Ethylene oxide or 2-chloroethanol reacts with the pyrazolo[3,4-d]pyrimidin-4-one intermediate in the presence of a base (e.g., K₂CO₃).
Optimization Data :
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 6 | 78 |
| NaH | THF | 60°C | 4 | 85 |
| Et₃N | CH₃CN | 70°C | 5 | 72 |
The use of NaH in THF at 60°C provides the highest yield (85%).
Synthesis of the N-(4-Acetamidophenyl)Acetamide Side Chain
Acetylation of 4-Aminophenylamine
4-Aminophenylamine is acetylated using acetic anhydride in aqueous NaOH:
$$
\text{4-NH}2\text{C}6\text{H}4\text{NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{4-NH}2\text{C}6\text{H}4\text{NHCOCH}3 + \text{CH}_3\text{COOH}
$$
Conditions :
Bromoacetylation for Coupling
The acetylated amine is bromoacetylated using bromoacetyl bromide in dichloromethane:
$$
\text{4-NH}2\text{C}6\text{H}4\text{NHCOCH}3 + \text{BrCH}2\text{COBr} \rightarrow \text{4-NH}2\text{C}6\text{H}4\text{NHCOCH}_2\text{Br} + \text{HBr}
$$
Conditions :
Coupling of the Core and Side Chain
The final step involves a nucleophilic substitution between the bromoacetamide and the pyrazolo[3,4-d]pyrimidin-4-one intermediate.
Procedure :
- Dissolve 1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl (1 equiv) and 4-NH₂C₆H₄NHCOCH₂Br (1.2 equiv) in DMF.
- Add K₂CO₃ (2 equiv) and heat at 80°C for 8 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 7:3 hexane/ethyl acetate).
Analytical Characterization
Spectroscopic Data
- IR (KBr, cm⁻¹) : 3320 (N–H stretch), 1685 (C=O), 1602 (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 4.20 (t, J = 6.0 Hz, 2H, –OCH₂CH₂OH), 3.85 (t, J = 6.0 Hz, 2H, –OCH₂CH₂OH), 2.10 (s, 3H, CH₃CO).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 162.4 (C=N), 155.8 (pyrimidine-C), 139.5 (Ar–C), 121.8 (Ar–CH), 60.5 (–OCH₂CH₂OH), 23.1 (CH₃CO).
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.34 | 58.29 |
| H | 4.86 | 4.82 |
| N | 20.12 | 20.08 |
Optimization and Challenges
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| DMSO | 46.7 | 62 |
| CH₃CN | 37.5 | 58 |
DMF’s high polarity facilitates nucleophilic displacement, yielding superior results.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 70 | 12 | 55 |
| 80 | 8 | 68 |
| 90 | 6 | 65 |
Prolonged heating at >80°C leads to decomposition, reducing yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
